molecular formula C21H18Cl2N4O5S2 B2649657 3-(2,6-dichlorophenyl)-5-methyl-N-[[[2-(4-methylphenyl)sulfonylacetyl]amino]carbamothioyl]-1,2-oxazole-4-carboxamide CAS No. 1022403-91-3

3-(2,6-dichlorophenyl)-5-methyl-N-[[[2-(4-methylphenyl)sulfonylacetyl]amino]carbamothioyl]-1,2-oxazole-4-carboxamide

Cat. No. B2649657
CAS RN: 1022403-91-3
M. Wt: 541.42
InChI Key: XEXRBJKIHBWIBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound, also known as “3-(2,6-dichlorophenyl)-5-methyl-N-[[[2-(4-methylphenyl)sulfonylacetyl]amino]carbamothioyl]-1,2-oxazole-4-carboxamide”, is a chemical with the molecular formula C21H18Cl2N4O5S2 . It is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using single-crystal X-ray diffraction technique . The title compound crystallizes in the orthorhombic crystal system of P-2 1 2 1 2 1 space group .

Scientific Research Applications

Antimicrobial and Antifungal Applications

Research has demonstrated the potential of various compounds structurally related to "3-(2,6-dichlorophenyl)-5-methyl-N-[[[2-(4-methylphenyl)sulfonylacetyl]amino]carbamothioyl]-1,2-oxazole-4-carboxamide" as potent antimicrobial and antifungal agents. For example, studies on thiourea derivatives have shown significant anti-pathogenic activities, particularly against strains known for their ability to grow in biofilms, suggesting a promising direction for developing new antimicrobial agents with antibiofilm properties (Carmen Limban et al., 2011). Additionally, sulfonamide hybrids bearing carbamate or acyl-thiourea scaffolds have been synthesized and showed notable antimicrobial activity, indicating their potential as drug candidates for various microbial infections (Modather F Hussein, 2018).

Antitubercular Activity

Compounds with a structure related to the query chemical have been synthesized and evaluated for their anti-tubercular activity. For instance, derivatives of N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline)-n-(4-sulfamoylphenyl) benzamide and benzene sulfonamide have shown promising results against Mycobacterium tuberculosis, the causative agent of tuberculosis, providing a new avenue for TB treatment research (P. Dighe et al., 2012).

Antitumor and Antibacterial Properties

Recent studies have synthesized novel compounds, including those with 1,2,4-triazole moieties, that exhibit potent antitumor and antibacterial activities. Such research suggests the utility of these compounds in developing new therapeutic agents targeting cancer and bacterial infections, highlighting the diverse pharmacological potential of these chemical structures (H. Hafez et al., 2017).

properties

IUPAC Name

3-(2,6-dichlorophenyl)-5-methyl-N-[[[2-(4-methylphenyl)sulfonylacetyl]amino]carbamothioyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2N4O5S2/c1-11-6-8-13(9-7-11)34(30,31)10-16(28)25-26-21(33)24-20(29)17-12(2)32-27-19(17)18-14(22)4-3-5-15(18)23/h3-9H,10H2,1-2H3,(H,25,28)(H2,24,26,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXRBJKIHBWIBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NNC(=S)NC(=O)C2=C(ON=C2C3=C(C=CC=C3Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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